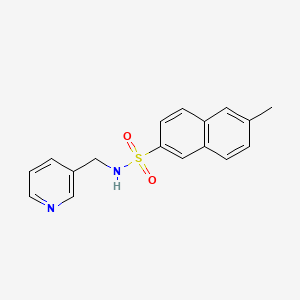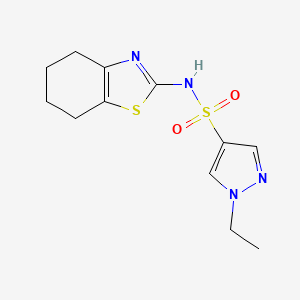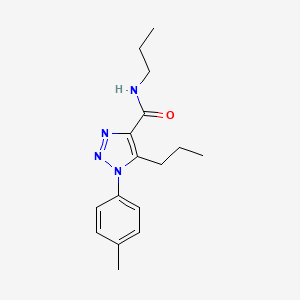![molecular formula C19H15F3N4O2 B4834279 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4834279.png)
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Vue d'ensemble
Description
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TFB-TBOA, is a chemical compound that is widely used in scientific research. It belongs to the class of hydrazinecarboxamides and is commonly used as a potent and selective inhibitor of glutamate transporters.
Mécanisme D'action
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide acts by binding to the extracellular domain of glutamate transporters and inhibiting their activity. This leads to an increase in extracellular glutamate concentration, which can have both beneficial and detrimental effects depending on the context. In some cases, such as in stroke, an increase in extracellular glutamate concentration can lead to excitotoxicity and neuronal damage. In other cases, such as in epilepsy, an increase in extracellular glutamate concentration can lead to a decrease in seizure activity.
Biochemical and Physiological Effects:
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutamate transporters, 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to increase the release of other neurotransmitters such as GABA and dopamine. It has also been shown to modulate the activity of ion channels such as NMDA receptors and voltage-gated calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is its potency and selectivity for glutamate transporters. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is its potential for off-target effects. 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have some activity on other transporters and ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study their specific roles in different cell types and brain regions. Finally, there is also interest in developing 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide derivatives that can be used as therapeutic agents for neurological disorders.
Applications De Recherche Scientifique
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively used in scientific research as a tool to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its extracellular concentration. Dysregulation of glutamate transporters has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to be a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of these transporters in these conditions.
Propriétés
IUPAC Name |
1-[(4-pyrrol-1-ylbenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)14-4-3-5-15(12-14)23-18(28)25-24-17(27)13-6-8-16(9-7-13)26-10-1-2-11-26/h1-12H,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRGWPYCXOKICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4834198.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4834208.png)

![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4834224.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834233.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4834246.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4834247.png)

![N-(2,3-dichlorophenyl)-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B4834260.png)


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834290.png)